molecular formula C18H21NO2 B2638540 3-(benzyloxy)-N-(sec-butyl)benzamide CAS No. 908551-06-4

3-(benzyloxy)-N-(sec-butyl)benzamide

Cat. No. B2638540
CAS RN: 908551-06-4
M. Wt: 283.371
InChI Key: LVZYATNIJVHBFB-UHFFFAOYSA-N
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Description

“3-(benzyloxy)-N-(sec-butyl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid . It also has a benzyloxy group attached to the benzene ring and a sec-butyl group attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a benzyloxy group, and a sec-butyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The benzamide group could undergo various reactions typical for carboxamides . The benzyloxy group might be susceptible to reactions involving the cleavage of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzamide group could influence its solubility and reactivity .

Scientific Research Applications

Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Link

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for the study of this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-butan-2-yl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYATNIJVHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(sec-butyl)benzamide

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